molecular formula C18H21N3O4S2 B2413209 N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-08-6

N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2413209
CAS No.: 851782-08-6
M. Wt: 407.5
InChI Key: NWWWGVHFRVGOLM-UHFFFAOYSA-N
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Description

N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that features a methylsulfonyl group, a p-tolyl group, and a methanesulfonamide moiety within its structure

Properties

IUPAC Name

N-[3-[3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-13-7-9-14(10-8-13)18-12-17(19-21(18)27(3,24)25)15-5-4-6-16(11-15)20-26(2,22)23/h4-11,18,20H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWWGVHFRVGOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically begins with the preparation of the pyrazole core, which is achieved by cyclization of appropriate precursors under acidic or basic conditions. The introduction of the methylsulfonyl group can be performed via sulfonation reactions using reagents like methylsulfonyl chloride. Subsequent steps involve the coupling of the pyrazole intermediate with p-tolyl derivatives under palladium-catalyzed cross-coupling conditions. The final step is the sulfonamidation reaction to introduce the methanesulfonamide functionality.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactions to enhance yield and efficiency. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes a variety of chemical reactions including:

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or periodate to introduce additional functional groups.

  • Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide moiety, often using strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions: Typical reagents for these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Nucleophiles: Sodium alkoxides, primary and secondary amines

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution can yield various sulfonamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is used as an intermediate for the synthesis of more complex molecules. Its functional groups provide versatile sites for chemical modifications and derivatization.

Biology: Biologically, this compound has shown potential as an inhibitor of specific enzymes and receptors. Its molecular structure allows it to interact with biomolecules, making it a valuable tool in biochemical research.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, contributing to the development of new pharmaceuticals.

Industry: In industrial applications, this compound is employed in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it a useful building block in polymer and material science.

Mechanism of Action

The mechanism of action of N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound's functional groups enable binding to active sites, influencing biochemical pathways. For example, it may inhibit enzyme activity by forming a stable complex with the catalytic site, thereby preventing substrate access and subsequent reaction.

Comparison with Similar Compounds

Similar Compounds:
  • N-(3-(1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

  • N-(3-(1-(methylsulfonyl)-5-(phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

  • N-(3-(1-(sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Uniqueness: What sets N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both the methylsulfonyl and methanesulfonamide groups allows for diverse chemical transformations and interactions with biomolecules.

This compound represents a versatile and valuable compound in the realms of chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a focal point for ongoing scientific research and applications.

Biological Activity

N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, a complex organic compound, has been the subject of various studies due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of methylsulfonyl and tolyl groups enhances its pharmacological potential. The general structure can be represented as follows:

N 3 1 methylsulfonyl 5 p tolyl 4 5 dihydro 1H pyrazol 3 yl phenyl methanesulfonamide\text{N 3 1 methylsulfonyl 5 p tolyl 4 5 dihydro 1H pyrazol 3 yl phenyl methanesulfonamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, the precursor compounds are synthesized through reactions involving sulfonamides and pyrazole derivatives. The yield and purity of the synthesized compounds are critical for their subsequent biological evaluation.

StepReaction TypeYield (%)Notes
1Sulfonamidation68%Utilized DMSO as solvent
2Pyrazole formation65%Involves cyclization reactions
3Final purification63%Achieved via column chromatography

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory activity. For example, aminomethyl derivatives of similar structures have shown higher efficacy than standard anti-inflammatory drugs like diclofenac sodium. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

Antimicrobial Activity

The presence of the pyrazole moiety suggests potential antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth and possess antifungal activity. Investigating the specific antimicrobial effects of this compound against various pathogens could yield promising results.

Case Studies and Research Findings

  • Anti-inflammatory Evaluation :
    • A study focused on a series of synthesized pyrazole derivatives showed that those with methylsulfonyl substitutions had enhanced anti-inflammatory effects compared to their parent compounds .
    • The structure-activity relationship (SAR) analysis indicated that the methylsulfonyl group plays a crucial role in enhancing biological activity by influencing the compound's pKa values.
  • Antimicrobial Testing :
    • Preliminary tests suggest that compounds containing both quinoline and pyrazole structures exhibit broad-spectrum antimicrobial activities. Further investigations are required to establish specific activity profiles against various microbial strains.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

Methodological Answer: A multi-step synthesis involving cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones is typical for dihydropyrazole cores. For the sulfonamide moieties, nucleophilic substitution of sulfonyl chlorides with amine intermediates is critical. Evidence from analogous compounds suggests optimizing reaction conditions (e.g., anhydrous DMF as solvent, 60–80°C) and stoichiometric control of sulfonylating agents to minimize byproducts . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield and purity.

Q. How can the structural conformation and stereochemistry of this compound be validated?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-stacking). SHELX software can refine crystallographic data to determine bond angles, dihedral angles, and crystal packing. Complementary techniques include:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions and diastereotopic protons in the dihydropyrazole ring .
  • Density Functional Theory (DFT) : Computational modeling to compare experimental and theoretical geometries .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer: Given its sulfonamide groups and pyrazole core, prioritize assays for:

  • Enzyme inhibition : Carbonic anhydrase or cyclooxygenase inhibition, using fluorometric/colorimetric assays (e.g., 4-nitrophenyl acetate hydrolysis ).
  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can molecular docking predict the binding affinity of this compound to biological targets like DNA polymerase or viral proteases?

Methodological Answer: AutoDock Vina is recommended for docking studies due to its speed and accuracy. Workflow:

Prepare the ligand: Optimize 3D geometry with Open Babel, assign Gasteiger charges.

Prepare the target protein: Remove water, add polar hydrogens (e.g., using PyMOL).

Define the binding pocket based on catalytic residues (e.g., active site of monkeypox A42R protein ).

Run docking with exhaustiveness = 20 to ensure conformational sampling.

Validate results with MD simulations (AMBER/NAMD) to assess stability of ligand-protein complexes .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer: Discrepancies often arise from solvent effects, protein flexibility, or off-target interactions. Mitigation strategies:

  • Solvent Accessibility : Re-dock with explicit solvent models (e.g., TIP3P water) in GROMACS .
  • Binding Kinetics : Surface Plasmon Resonance (SPR) to measure association/dissociation rates.
  • Metabolite Interference : LC-MS to identify degradation products in assay media .

Q. What strategies enhance the solubility and bioavailability of this sulfonamide derivative without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on sulfonamide nitrogen to improve membrane permeability .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize amorphous phases and enhance dissolution .
  • Nanoparticle Encapsulation : PLGA-based nanoparticles for sustained release in pharmacokinetic studies .

Q. How to establish structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl vs. p-tolyl) to assess steric/electronic effects .
  • Sulfonamide Substitution : Replace methylsulfonyl with trifluoromethanesulfonyl to evaluate hydrophobicity .
  • 3D-QSAR : Use CoMFA/CoMSIA models (SYBYL-X) to correlate molecular fields with activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic data versus computational models?

Methodological Answer:

  • Thermal Motion Artifacts : Re-examine XRD data for anisotropic displacement parameters (ADPs) using Olex2 .
  • Tautomeric States : Verify protonation states via 15N^{15}\text{N}-NMR or neutron diffraction (e.g., pyrazole NH vs. sulfonamide SO2_2NH) .
  • Software Validation : Cross-check refinement results with CRYSTALPACKER to ensure lattice energy minimization .

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